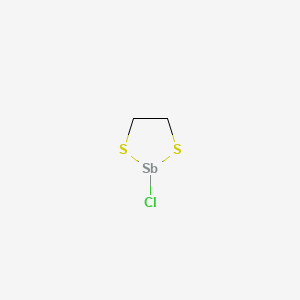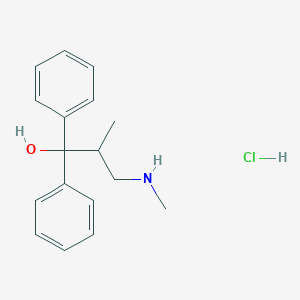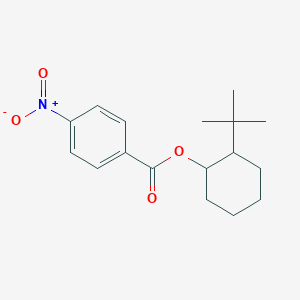![molecular formula C22H24N4O4 B11942842 2-{[3-(1H-Imidazol-1-YL)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11942842.png)
2-{[3-(1H-Imidazol-1-YL)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(1H-Imidazol-1-YL)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid is a complex organic compound with the molecular formula C22H24N4O4 This compound is notable for its unique structure, which includes an imidazole ring, a phenoxy group, and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(1H-Imidazol-1-YL)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid typically involves multiple steps. One common method starts with the condensation of 1H-imidazole and 4-chloromethylbenzaldehyde to form an intermediate product. This intermediate is then subjected to further reactions, including amination and oxidation, to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Análisis De Reacciones Químicas
Types of Reactions
2-{[3-(1H-Imidazol-1-YL)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-{[3-(1H-Imidazol-1-YL)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-{[3-(1H-Imidazol-1-YL)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various biochemical pathways. Additionally, the phenoxy group can interact with proteins and enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole moiety.
Uniqueness
2-{[3-(1H-Imidazol-1-YL)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid is unique due to its combination of an imidazole ring, a phenoxy group, and a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C22H24N4O4 |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
2-(3-imidazol-1-ylpropylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid |
InChI |
InChI=1S/C22H24N4O4/c27-21(15-20(22(28)29)24-11-4-13-26-14-12-23-16-26)25-17-7-9-19(10-8-17)30-18-5-2-1-3-6-18/h1-3,5-10,12,14,16,20,24H,4,11,13,15H2,(H,25,27)(H,28,29) |
Clave InChI |
MSXVAOAVBHWDPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC(C(=O)O)NCCCN3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11942766.png)



![2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11942783.png)
![2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B11942789.png)








